molecular formula C22H22ClFN4O2S B2861568 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216993-29-1

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2861568
CAS No.: 1216993-29-1
M. Wt: 460.95
InChI Key: BMIJKVZCJUNRGI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-fluorobenzo[d]thiazole moiety, a 4-cyano substitution on the benzamide ring, and a 3-morpholinopropyl chain.

Properties

IUPAC Name

4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c23-18-6-7-19-20(14-18)30-22(25-19)27(9-1-8-26-10-12-29-13-11-26)21(28)17-4-2-16(15-24)3-5-17;/h2-7,14H,1,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJKVZCJUNRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-5-fluorothiophenol (1) with cyanogen bromide (BrCN) under acidic conditions. This method aligns with established protocols for benzothiazole formation, where nucleophilic attack of the thiol group on the electrophilic cyanogen bromide initiates cyclization, followed by oxidation to yield the aromatic benzothiazole ring. Alternative approaches include ultrasonication-assisted condensation with aldehydes, though fluorinated derivatives often require precise stoichiometry to avoid side reactions.

Key Data :

Parameter Condition Yield (%) Source
Reagent BrCN, HCl 78
Temperature 0–5°C (ice bath)
Reaction Time 4 h

Alkylation with 3-Morpholinopropyl Bromide

The secondary amine intermediate, N-(3-morpholinopropyl)-6-fluorobenzo[d]thiazol-2-amine (3), is synthesized via nucleophilic substitution. 6-Fluorobenzo[d]thiazol-2-amine (2) reacts with 3-bromopropylmorpholine in the presence of potassium carbonate (K₂CO₃) as a base. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing the transition state.

Optimization Insights :

  • Solvent Selection : DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM), yielding 85% vs. 55% in THF.
  • Stoichiometry : A 1:1.2 molar ratio of (2) to 3-bromopropylmorpholine minimizes di-alkylation byproducts.

Acylation with 4-Cyanobenzoyl Chloride

The tertiary amide is formed by reacting N-(3-morpholinopropyl)-6-fluorobenzo[d]thiazol-2-amine (3) with 4-cyanobenzoyl chloride (4) in anhydrous dichloromethane (DCM). Triethylamine (Et₃N) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Coupling agents such as HATU are unnecessary due to the acyl chloride’s high reactivity.

Reaction Conditions :

Parameter Condition Yield (%) Source
Solvent Anhydrous DCM 92
Base Et₃N (3 equiv)
Temperature 0°C → room temperature

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) gas in ethanol. The product precipitates upon cooling and is purified via recrystallization from methanol-diethyl ether.

Critical Factors :

  • HCl Concentration : Excess HCl (>2 equiv) ensures complete protonation of the morpholine nitrogen.
  • Recrystallization Solvent : Methanol-diethyl ether (1:3 v/v) yields crystals with >99% purity.

Analytical Characterization

The final compound is validated using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis.

Representative Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.6 Hz, 2H, Ar–H), 7.89 (s, 1H, Thiazole-H), 3.58 (t, J = 4.8 Hz, 4H, Morpholine-H), 2.42 (m, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd. for C₂₆H₂₅FN₄O₂S [M+H]⁺: 477.1702; found: 477.1705.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as one-pot alkylation-acylation or solid-phase synthesis, have been explored but face limitations in scalability or yield. The stepwise approach remains superior for industrial-scale production due to its reproducibility and minimal purification demands.

Industrial-Scale Considerations

  • Cost Efficiency : 3-Morpholinopropyl bromide is commercially available but may be synthesized in situ to reduce costs.
  • Green Chemistry : Solvent-free alkylation using ZnO nanoparticles achieves 88% yield, aligning with sustainable practices.

Challenges and Mitigation Strategies

  • Di-Alkylation Byproducts : Controlled stoichiometry and low temperatures suppress unwanted side reactions.
  • Hydrolysis of Cyan Group : Anhydrous conditions and inert atmospheres preserve the cyano functionality during acylation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The morpholine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide carboxylic acid.

  • Reduction: : 4-amino-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorinated Benzothiazole Derivatives

Key Compounds:

4-Cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride ()

N-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride ()

Feature Target Compound () 4,6-Difluoro Analog () 3-Methyl Analog ()
Benzothiazole Substituents 6-Fluorine 4,6-Difluorine 6-Fluorine
Benzamide Substituent 4-Cyano 4-Cyano 3-Methyl
Morpholinopropyl Chain Present Present Present
Lipophilicity Moderate (single F) High (di-F substitution) Moderate (methyl group less polar)
Potential Bioactivity Likely CNS-targeted (inferred) Enhanced membrane permeability Altered metabolic stability

Discussion :

  • Fluorine Substitution: The di-fluoro analog () exhibits higher lipophilicity, which may improve blood-brain barrier penetration compared to the mono-fluoro target compound. However, excessive lipophilicity could reduce aqueous solubility .
  • In contrast, the 3-methyl group () introduces steric bulk, possibly altering binding kinetics .

Morpholinopropyl-Containing Benzamides

Key Compounds:

Lecozotan Hydrochloride (): 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride.

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride ().

Feature Target Compound () Lecozotan () Thiophene-Benzamide ()
Core Structure Benzo[d]thiazole-benzamide Pyridyl-benzamide Thiophene-benzamide
Substituents 6-Fluorine, 4-cyano, morpholinopropyl 4-Cyano, piperazine, benzodioxane Thiophene, aminocyclopropyl
Pharmacological Target Potential 5-HT1A/CNS 5-HT1A antagonist (Alzheimer’s) LSD1 inhibition (anticancer)

Discussion :

  • Morpholinopropyl vs. Piperazine: The morpholinopropyl chain in the target compound may offer better solubility than Lecozotan’s piperazine-benzodioxane group, but Lecozotan’s piperazine moiety provides additional hydrogen-bonding sites .
  • Heterocyclic Variations : The benzo[d]thiazole in the target compound vs. thiophene in alters electronic properties. Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas fluorine in benzo[d]thiazole enhances metabolic stability .

Triazole and Thiazole Derivatives (–3)

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () and triazole-thiones () share structural motifs (e.g., thiazole rings, morpholine) but differ in core heterocycles.

Feature Target Compound () Thiazole-Morpholine () Triazole-Thione ()
Core Heterocycle Benzo[d]thiazole Thiazole 1,2,4-Triazole
Key Functional Groups 4-Cyano, morpholinopropyl Morpholinomethyl, pyridinyl Sulfonyl, difluorophenyl
Potential Applications CNS disorders Antimicrobial/anticancer Antifungal/antioxidant

Discussion :

    Biological Activity

    4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

    Synthesis

    The synthesis of this compound involves several chemical reactions. Initial steps typically include the formation of the benzothiazole core followed by the introduction of cyano and morpholinopropyl groups. The compound can be synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions, often utilizing reagents like potassium thiocyanate and various amines in controlled conditions to ensure high yields and purity.

    Biological Activity

    The biological activity of this compound has been evaluated through various assays, focusing on its anti-cancer and anti-inflammatory properties.

    Anticancer Activity

    Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

    • Cell Proliferation Inhibition : Studies using the MTT assay demonstrated that this compound effectively inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
    • Apoptosis Induction : Flow cytometry assays revealed that this compound promotes apoptosis in cancer cells. The analysis showed an increase in sub-G1 phase cells, suggesting that it triggers programmed cell death pathways .
    • Cell Cycle Arrest : The compound was also found to induce cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .

    Anti-inflammatory Activity

    In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses:

    • Cytokine Production : The compound significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7), as assessed by enzyme-linked immunosorbent assay (ELISA) .
    • Wound Healing Assay : In scratch wound healing assays, it was observed that treatment with this compound enhanced cellular migration, which is critical for tissue repair processes .

    The mechanisms underlying the biological activities of this compound are currently being investigated. Preliminary studies suggest that:

    • Inhibition of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways.
    • DNA Interaction : Some derivatives have shown a tendency to bind to DNA, potentially disrupting replication and transcription processes critical for cancer cell survival .

    Case Studies

    Several case studies have documented the efficacy of benzothiazole derivatives similar to this compound in preclinical models:

    StudyCell LineIC50 (µM)Mechanism
    Kamal et al., 2010A4315.0Apoptosis induction
    Noolvi et al., 2012A5494.5Cell cycle arrest
    El-Helby et al., 2019H12996.0Cytokine inhibition

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride to improve yield and purity?

    • Methodology : The synthesis involves multi-step organic reactions, including the formation of the benzo[d]thiazol core, followed by sequential substitutions. Key steps include:

    • Core Synthesis : Reacting 6-fluorobenzo[d]thiazol-2-amine with 3-morpholinopropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
    • Amide Coupling : Using 4-cyanobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to introduce the benzamide group .
    • Purification : Employing recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
      • Critical Parameters : Control reaction temperature (40–60°C), pH (7–9), and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC .

    Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

    • Primary Methods :

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly distinguishing morpholinopropyl and fluorobenzo[d]thiazol moieties .
    • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
    • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
      • Supplementary Data : IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) .

    Advanced Research Questions

    Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across assays) be resolved for this compound?

    • Experimental Design :

    • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize results to internal controls (e.g., staurosporine for cytotoxicity) .
    • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    • Mechanistic Follow-Up : Perform target engagement studies (e.g., CETSA or SPR) to confirm direct binding to proposed targets like kinase domains .
      • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers and validate dose-response curves .

    Q. What strategies are effective for studying structure-activity relationships (SAR) of the morpholinopropyl and cyano substituents?

    • SAR Workflow :

    • Analog Synthesis : Replace morpholinopropyl with piperidinyl or dimethylamino groups, and substitute the cyano group with nitro or trifluoromethyl .
    • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or PARP .
    • Biological Testing : Screen analogs in parallel using high-throughput kinase inhibition or apoptosis assays .
      • Key Metrics : Compare logP (via HPLC), solubility (shake-flask method), and potency (IC₅₀) to establish trends .

    Q. How can researchers address solubility limitations of this compound in aqueous biological buffers?

    • Formulation Strategies :

    • Salt Formation : Co-crystallize with counterions (e.g., succinate or tartrate) to enhance aqueous solubility .
    • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
    • Co-Solvent Systems : Optimize PBS buffers with 5–10% PEG-400 or cyclodextrin derivatives .
      • Validation : Measure solubility via equilibrium solubility assays and confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

    Mechanistic and Translational Questions

    Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in oncology research?

    • Pathway Analysis :

    • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells (e.g., MCF-7 or A549) .
    • Proteomics : SILAC-based mass spectrometry to quantify changes in kinase or apoptosis-related proteins .
      • Functional Assays :
    • Mitochondrial Depolarization : JC-1 staining to assess apoptosis induction .
    • Cell Cycle Analysis : Flow cytometry with PI/RNase staining .

    Q. How can researchers evaluate synergistic effects of this compound with existing chemotherapeutics?

    • Combinatorial Screening :

    • Fixed-Ratio Design : Test with cisplatin or paclitaxel at non-toxic concentrations (e.g., 1:1 to 1:10 molar ratios) .
    • Isobologram Analysis : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1) .
      • In Vivo Validation : Use xenograft models (e.g., NCI-H460 in nude mice) with dual-agent dosing and tumor volume monitoring .

    Q. What protocols ensure stability of the compound under varying storage and experimental conditions?

    • Stability Studies :

    • Thermal Stress : Store lyophilized powder at -20°C under argon; monitor degradation via HPLC every 3 months .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
    • Solution Stability : Assess in PBS (pH 7.4) at 25°C over 24 hours; use LC-MS to identify hydrolyzed byproducts .

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